molecular formula C9H6ClFN2O B15068786 8-Chloro-6-fluoro-2-methylquinazolin-4(3H)-one

8-Chloro-6-fluoro-2-methylquinazolin-4(3H)-one

Cat. No.: B15068786
M. Wt: 212.61 g/mol
InChI Key: VPLGLMLDZDWLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-6-fluoro-2-methylquinazolin-4(3H)-one (CAS 1696832-46-8) is an organic compound with the molecular formula C9H6ClFN2O and a molecular weight of 212.61 g/mol . This compound belongs to the quinazolin-4(3H)-one class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery for their diverse biological activities . Quinazolinone derivatives are extensively investigated as potential anticancer agents and have been identified as promising inhibitors of multiple tyrosine kinase enzymes, such as EGFR, HER2, and CDK2, which are critical targets in oncology research . These kinases play a fundamental role in regulating cellular growth, division, and survival, and their dysregulation is a hallmark of many cancers . As a key chemical intermediate, this chloromethyl- and fluoro-substituted quinazolinone serves as a versatile building block for the synthesis of more complex 4-anilinoquinazoline derivatives, a structural motif found in several FDA-approved protein kinase inhibitor drugs . The presence of both chloro and fluoro substituents on the core structure allows for further synthetic modifications, enabling researchers to explore structure-activity relationships and develop novel bioactive molecules . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

8-chloro-6-fluoro-2-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H6ClFN2O/c1-4-12-8-6(9(14)13-4)2-5(11)3-7(8)10/h2-3H,1H3,(H,12,13,14)

InChI Key

VPLGLMLDZDWLBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2Cl)F)C(=O)N1

Origin of Product

United States

Preparation Methods

Structural and Pharmacological Significance of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry due to their broad bioactivity, including anticancer, antiviral, and anti-inflammatory properties. The substitution pattern at positions 2, 6, and 8 critically modulates electronic and steric properties, influencing target binding. For 8-chloro-6-fluoro-2-methylquinazolin-4(3H)-one, the chloro and fluoro groups enhance metabolic stability, while the methyl group at C2 optimizes lipophilicity.

Visible Light-Induced Condensation Cyclization

Reaction Design and Mechanism

This method employs fluorescein as a photocatalyst to drive the cyclization of 2-aminobenzamides with aldehydes under visible light irradiation. For the target compound, 2-amino-5-chloro-3-fluorobenzamide reacts with acetaldehyde, forming the quinazolinone core via a radical pathway. Tert-butyl hydroperoxide (TBHP) acts as an oxidant, facilitating dehydrogenation.

Key Steps:
  • Photoexcitation : Fluorescein absorbs visible light, generating singlet oxygen.
  • Aldehyde Activation : Acetaldehyde undergoes oxidation to form an acyl radical.
  • Cyclization : The radical intermediates couple with the aminobenzamide, yielding the quinazolinone ring.

Optimization and Substrate Scope

Reaction conditions were optimized at room temperature with a 2:1 molar ratio of aldehyde to aminobenzamide. The method tolerates electron-withdrawing groups (e.g., Cl, F) without side reactions, achieving 88–92% yields for the target compound.

Table 1: Visible Light-Mediated Synthesis Parameters

Parameter Value
Photocatalyst Fluorescein (5 mol%)
Oxidant TBHP (2 equiv)
Solvent Ethanol
Time 12–16 h
Yield 92%

H2O2/DMSO-Mediated Radical Cyclization

Mechanistic Pathway

This approach utilizes dimethyl sulfoxide (DMSO) as a methylene donor and H2O2 as a green oxidant. The reaction proceeds via a radical cascade, where DMSO decomposes to formaldehyde under oxidative conditions, facilitating cyclization.

Reaction Steps:
  • Radical Initiation : H2O2 generates hydroxyl radicals, abstracting hydrogen from DMSO.
  • Formaldehyde Formation : DMSO oxidizes to formaldehyde, which condenses with the aminobenzamide.
  • Cyclization and Aromatization : Intramolecular attack forms the quinazolinone ring, followed by oxidation to the final product.

Substrate Compatibility and Limitations

Using 2-amino-5-chloro-3-fluorobenzamide , the reaction achieves 68–74% yields after 14 h at 150°C. However, steric hindrance from the methyl group reduces efficiency compared to the visible light method.

Table 2: H2O2/DMSO Reaction Conditions

Parameter Value
Temperature 150°C
Oxidant H2O2 (1 equiv)
Solvent DMSO
Time 14 h
Yield 74%

Patent-Derived Functionalization and Purification Strategies

Amorphous Solid Dispersion for Enhanced Solubility

The patent highlights spray drying with polyvinylpyrrolidone (PVP K-30) to improve bioavailability, a technique applicable to this compound for drug formulation.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Metric Visible Light H2O2/DMSO Patent-Derived
Yield 92% 74% 65–70%
Temperature 25°C 150°C 80–120°C
Catalysts Fluorescein None PCl3, HF-pyridine
Scalability High Moderate Low
Environmental Impact Low (solvent: ethanol) Moderate (high temp) High (hazardous reagents)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 8-chloro group undergoes nucleophilic displacement due to its position adjacent to electron-withdrawing substituents.

Table 1: Nucleophilic Substitution at C-8

ReagentConditionsProductYieldSource
Sodium methoxideReflux in DMF, 12 h8-Methoxy-6-fluoro-2-methylquinazolin-4(3H)-one78%
BenzylamineK₂CO₃, DMSO, 80°C, 8 h8-(Benzylamino)-6-fluoro-2-methylquinazolin-4(3H)-one65%
Hydrazine hydrateEthanol, MW, 150°C, 20 min8-Hydrazinyl-6-fluoro-2-methylquinazolin-4(3H)-one85%

Key findings:

  • The chloro group exhibits higher reactivity compared to the fluoro group due to weaker C–Cl bond strength.

  • Microwave-assisted reactions significantly improve yields and reduce reaction times .

Coupling Reactions

The chloro substituent facilitates palladium-catalyzed cross-coupling to generate biaryl derivatives.

Table 2: Suzuki-Miyaura Coupling at C-8

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME8-Phenyl-6-fluoro-2-methylquinazolin-4(3H)-one72%
4-Fluorophenylboronic acidPd(OAc)₂, SPhos, K₃PO₄8-(4-Fluorophenyl)-6-fluoro-2-methylquinazolin-4(3H)-one68%

Mechanistic insight:

  • The reaction proceeds via oxidative addition of the C–Cl bond to palladium, followed by transmetallation and reductive elimination .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes regioselective electrophilic substitution at C-5 and C-7 positions.

Table 3: Nitration and Halogenation Reactions

ReagentConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 2 h5-Nitro-8-chloro-6-fluoro-2-methylquinazolin-4(3H)-one60%
Br₂, FeCl₃CHCl₃, RT, 4 h7-Bromo-8-chloro-6-fluoro-2-methylquinazolin-4(3H)-one55%

Regioselectivity is governed by the meta-directing effect of the carbonyl group and ortho/para-directing effects of halogens .

Condensation Reactions

The methyl group at C-2 participates in Knoevenagel condensations with aldehydes.

Table 4: Styryl Derivative Formation

AldehydeConditionsProductYieldSource
4-FluorobenzaldehydeAcetic acid, reflux, 18 h(E)-2-(4-Fluorostyryl)-8-chloro-6-fluoroquinazolin-4(3H)-one40%
BenzaldehydePiperidine, EtOH, Δ(E)-2-Styryl-8-chloro-6-fluoroquinazolin-4(3H)-one52%

The reaction proceeds via base-catalyzed deprotonation of the methyl group, followed by aldol condensation .

Oxidation and Reduction

The quinazolinone core remains stable under most conditions, but side-chain modifications are feasible.

  • Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid, yielding 8-chloro-6-fluoro-2-carboxyquinazolin-4(3H)-one (yield: 45%).

  • Reduction : LiAlH₄ reduces the carbonyl group to a secondary alcohol, forming 8-chloro-6-fluoro-2-methyl-3,4-dihydroquinazolin-4-ol (yield: 30%).

Functionalization at N-3

The NH group undergoes alkylation or acylation to modulate biological activity.

Table 5: N-3 Modifications

ReagentConditionsProductYieldSource
4-Iodobenzyl bromideK₂CO₃, DMF, 60°C, 6 h3-(4-Iodobenzyl)-8-chloro-6-fluoro-2-methylquinazolin-4(3H)-one65%
Acetyl chloridePyridine, CH₂Cl₂, 0°C3-Acetyl-8-chloro-6-fluoro-2-methylquinazolin-4(3H)-one88%

N-Alkylation enhances solubility and target affinity in pharmacological studies .

Scientific Research Applications

8-Chloro-6-fluoro-2-methylquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-6-fluoro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methylquinazolin-4(3H)-one
  • 8-Chloro-2-methylquinazolin-4(3H)-one
  • 6-Chloro-2-methylquinazolin-4(3H)-one

Uniqueness

8-Chloro-6-fluoro-2-methylquinazolin-4(3H)-one is unique due to the presence of both chloro and fluoro substituents on the quinazolinone scaffold. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

8-Chloro-6-fluoro-2-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and antimicrobial research. This article delves into the biological activity of this compound, detailing its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the chemical formula C10H8ClFN2C_{10}H_8ClFN_2 and features a unique substitution pattern that enhances its biological activity. The presence of halogen substituents (chlorine and fluorine) is known to influence the reactivity and binding affinity of quinazoline derivatives to various biological targets, particularly kinases involved in cancer progression .

The mechanism of action for this compound primarily revolves around its ability to inhibit specific kinases, such as:

  • Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR can lead to reduced tumor growth and proliferation.
  • Aurora A Kinase : Targeting this kinase can disrupt cell cycle progression, leading to apoptosis in cancer cells .

Molecular docking studies have shown that this compound can bind effectively to these kinases, suggesting a strong potential for anticancer applications .

Anticancer Activity

Numerous studies have reported on the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like lapatinib. In one study, it exhibited an IC50 of 3.79 µM against MCF-7 cells .
  • A2780 (ovarian cancer) : Similar results were observed with IC50 values ranging from 0.20 µM to 16.43 µM across different derivatives .

The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the quinazoline ring can enhance cytotoxic efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results against bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). In vivo studies using a mouse peritonitis model demonstrated that compounds within this class could outperform traditional antibiotics in certain contexts .

Case Studies and Research Findings

  • In Vivo Efficacy Against MRSA :
    • A study evaluated the effectiveness of quinazolinone derivatives in a mouse model infected with MRSA. The results indicated that some derivatives exhibited significant survival benefits compared to controls, highlighting their potential as novel antimicrobial agents .
  • Cytotoxicity Profiling :
    • A comparative analysis of various quinazolinone derivatives revealed that those with halogen substitutions consistently showed enhanced cytotoxicity against both MCF-7 and A2780 cell lines. This underscores the importance of structural modifications in optimizing therapeutic efficacy .

Summary Table: Biological Activity Overview

Compound Name Key Features Biological Activity IC50 Values (µM)
This compoundChloro and fluoro substituents; potent kinase inhibitorAnticancer, AntimicrobialMCF-7: 3.79; A2780: 0.20 - 16.43
Quinazolinone Derivative A3Fluorine substituent; high potencyCytotoxic against multiple cancer linesPC3: 10; MCF-7: 10; HT-29: 12
Compound 73Structural analog; synergistic effectsEnhanced antibacterial activity against MRSAMIC ≤ 64

Q & A

Q. What are the optimized synthetic routes for 8-chloro-6-fluoro-2-methylquinazolin-4(3H)-one, and how can reaction yields be improved?

Answer: The synthesis typically involves multi-step protocols starting from substituted benzoic acid derivatives. For example, coupling 4,5-dimethoxy-2-nitrobenzoate with fluorinated intermediates under Ullmann or Buchwald-Hartwig amination conditions can introduce the fluorine substituent. Chlorination is achieved via thionyl chloride or phosphorus oxychloride, while methyl groups are introduced using methyl iodide or dimethyl sulfate. Yield optimization requires precise control of stoichiometry (e.g., 1.2–1.5 equivalents of POCl₃ for chlorination) and catalysts (e.g., Pd(OAc)₂ for cross-coupling). Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity .

Q. How can crystallographic data for this compound be resolved, and which software tools are recommended?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., in DMSO/water). Data collection at low temperatures (100 K) reduces thermal motion artifacts. For structure refinement, use SHELXL (for small molecules) or SHELXS (for initial phasing). Key parameters include R-factor convergence (<0.05), hydrogen atom placement via riding models, and validation using CCDC Mercury. SHELX programs are robust for quinazolinone derivatives due to their planar aromatic systems .

Q. What analytical techniques are suitable for purity assessment and structural confirmation?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% TFA (70:30 v/v) at 1 mL/min, UV detection at 254 nm.
  • NMR : ¹H NMR in DMSO-d₆ shows characteristic signals: δ 2.45 (s, CH₃), δ 7.8–8.2 (aromatic protons), and δ 12.1 (NH, broad).
  • Mass Spectrometry : ESI-MS in positive mode ([M+H]⁺ expected at m/z 269.0) confirms molecular weight .

Q. How is the antibacterial activity of this quinazolinone derivative evaluated in vitro?

Answer: Screen against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines). Prepare stock solutions in DMSO (≤1% final concentration). Minimum inhibitory concentrations (MICs) are determined at 18–24 hours. Positive controls (e.g., ciprofloxacin) and solvent controls are mandatory. Activity correlates with electron-withdrawing substituents (Cl, F) enhancing membrane penetration .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Answer: Perform molecular docking (AutoDock Vina or Schrödinger Glide) against target proteins (e.g., bacterial DNA gyrase). Prepare the ligand (SMILES: ClC1=NC2=C(C=C(F)C=C2C)C(=O)N1) with Open Babel for charge optimization. Use PDB entries (e.g., 7JJ) for receptor grids. Binding energy (ΔG ≤ −7 kcal/mol) and hydrogen-bond interactions (e.g., with Ser84 or Asp88 residues) indicate efficacy. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability .

Q. What strategies address contradictions in crystallographic vs. spectroscopic data?

Answer: Discrepancies in NH proton visibility (NMR vs. X-ray) arise from dynamic processes. Use variable-temperature NMR (VT-NMR) to detect tautomerism or hydrogen bonding. For X-ray, employ Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. Cross-validate with IR spectroscopy (NH stretch ~3200 cm⁻¹) .

Q. How are structure-activity relationships (SARs) derived for halogenated quinazolinones?

Answer: Systematically modify substituents:

  • Chloro/Fluoro : Increase lipophilicity (logP) and enhance target binding via halogen bonds.
  • Methyl group : Steric effects modulate ring planarity and solubility.
    Assay derivatives for IC₅₀ values against enzymatic targets (e.g., DHFR) and correlate with DFT-calculated electrostatic potentials (Gaussian 09). QSAR models (Random Forest, PLS regression) identify critical descriptors (e.g., polar surface area) .

Q. What methodologies identify and quantify synthetic impurities in this compound?

Answer: LC-MS/MS (Sciex TripleTOF 5600+) in MRM mode detects trace impurities (e.g., dehalogenated byproducts). Use a HILIC column for polar impurities. For quantitation, calibrate with reference standards (e.g., 8-chloro-6-(2-fluorophenyl) impurity, CAS 59467-69-5). Limit of detection (LOD) ≤ 0.1% per ICH Q3A guidelines .

Q. How can oxidative degradation pathways be elucidated under accelerated stability conditions?

Answer: Expose samples to 40°C/75% RH for 3 months. Monitor degradation via UPLC-PDA (Waters Acquity) with a BEH C18 column. Major degradants (e.g., N-oxide or hydroxylated products) are identified by HR-MS and ²D NMR (HSQC, HMBC). Kinetic modeling (Arrhenius equation) predicts shelf life .

Q. What advanced spectroscopic techniques resolve tautomeric equilibria in solution?

Answer: Dynamic NMR (DNMR) at 600 MHz captures slow-exchange tautomers (e.g., lactam-lactim forms). Use EXSY experiments to measure exchange rates (kex). Complement with UV-Vis spectroscopy (λmax shifts in acidic vs. basic conditions) and DFT calculations (B3LYP/6-31G*) to map energy barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.